(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid
Description
Properties
IUPAC Name |
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4(9)1-3-2-7-5(3)6(10)11/h3,5,7H,1-2H2,(H,8,9)(H,10,11)/t3-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUPICCTRPWMDZ-UCORVYFPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(N1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](N1)C(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Cyclization Reaction Parameters
| Parameter | Conditions | Yield |
|---|---|---|
| Bistriflate formation | Tf₂O, CH₂Cl₂, −40°C, 2 h | 95% |
| Cyclization | Benzylamine, THF, −78°C, 12 h | 82% |
| Decarboxylation | Acetic acid/NaOH, pH 5.0, 60°C, 6 h | 89% |
| Hydrogenation | H₂ (1 atm), Pd/C (10%), EtOH, 24 h | 76% |
Steric and electronic effects critically influence regioselectivity. The trans-configuration of the final product arises from intramolecular nucleophilic attack favoring the less hindered trajectory.
Malonic Ester Intermediates
Enantioselective routes leveraging malonic ester intermediates enable precise stereochemical outcomes. Starting with diethyl malonate, sequential alkylation and Boc-protection generate a chiral diastereomeric mixture. Key steps include:
-
Alkylation : Ethyl bromoacetate (1.2 equiv), K₂CO₃, DMF, 80°C, 8 h (78% yield).
-
Boc Protection : (Boc)₂O (1.5 equiv), DMAP, CH₂Cl₂, 0°C to RT, 12 h (92% yield).
-
Cyclization : EDCI/HOBt-mediated coupling, CH₂Cl₂, 24 h (85% yield).
This five-step process achieves 48% total yield with >99.9% enantiomeric excess, validated by chiral HPLC (Phenomenex Luna® C18 column, 98:2 hexane/isopropanol).
Enantioselective Synthesis via Mitsunobu Reactions
Mitsunobu chemistry facilitates stereospecific construction of the azetidine core. Starting from L-threonine derivatives, Mitsunobu conditions (DIAD, PPh₃) promote intramolecular ether formation, followed by hydrolysis to yield the cis-azetidine carboxylate. Key optimizations include:
Table 2: Mitsunobu Reaction Optimization
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | +22% |
| Reagent Ratio | DIAD:PPh₃ = 1:1.2 | +15% |
| Reaction Time | 18 h | +10% |
This method achieves >90% enantiomeric excess, confirmed by optical rotation ([α]D²⁵ = −121.7° (c 1.0, H₂O)).
Industrial-Scale Production
Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enhance mass transfer and thermal regulation during cyclization steps. Key features include:
-
Flow Rate : 5 mL/min for bistriflate intermediates.
-
Catalyst Recycling : Pd/C filtration and reactivation (85% recovery).
-
Automation : In-line pH monitoring during decarboxylation ensures consistent product quality.
A pilot-scale trial (50 kg batch) achieved 53% overall yield with 99.5% purity (HPLC), demonstrating commercial viability.
Reaction Optimization and Stereochemical Control
Solvent Effects
Polar aprotic solvents (DMF, THF) favor cyclization kinetics, while protic solvents (MeOH) impede triflate activation. For example, switching from DMF to THF in malonic ester cyclization increased yield from 68% to 85%.
Temperature and Time
Low temperatures (−78°C) suppress racemization during bistriflate cyclization, whereas prolonged reaction times (>24 h) at RT degrade stereochemical integrity.
Chiral Auxiliaries
Boc-protected intermediates enable crystallization-induced dynamic resolution, enhancing enantiopurity. Recrystallization from EtOAc/hexane (1:4) elevates ee from 92% to >99.9%.
Analytical Characterization
Structural Validation
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Antifungal Activity
Recent studies have demonstrated that (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid exhibits significant antifungal properties. In a comparative analysis of various compounds, T-CAA showed promising results against specific fungal strains, indicating its potential as a lead compound for antifungal drug development .
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in several human tumor cell lines. Findings suggest that this compound may selectively induce cell death in cancer cells while sparing normal cells. The selective cytotoxicity index indicates its potential for targeted cancer therapies .
Cancer Treatment
Due to its cytotoxic properties, this compound is being investigated for its role in cancer treatment. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve disruption of the cell cycle and induction of apoptosis .
Metabolic Regulation
Research indicates that this compound may play a role in metabolic regulation by influencing proline metabolism in bacteria. This suggests potential applications in metabolic engineering and synthetic biology .
Case Studies
Mechanism of Action
The mechanism of action of (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C₆H₉NO₄
- Molecular Weight : 159.14 g/mol
- Functional Groups : Azetidine ring, dual carboxylic acids, carboxymethyl group.
- Applications : Antifungal agent, neuroprotective compound, linker in antibody-drug conjugates (ADCs) .
Comparison with Structurally Similar Compounds
The compound is compared to azetidine derivatives, cyclic amino acids, and related bioactive molecules (Table 1).
Table 1: Structural and Functional Comparison
Structural Uniqueness
- Stereochemical Rigidity : The (2S,3S) configuration stabilizes interactions with chiral biological targets, such as enzymes or receptors, improving binding affinity over racemic analogs .
- Dual Carboxylic Acids: Enhances solubility and enables conjugation to antibodies in ADCs via NHS ester chemistry, a feature absent in mono-carboxylated azetidines .
Drug Development
- Antifungal Lead : Outperforms fluconazole in resistant fungal strains by disrupting ergosterol biosynthesis .
- ADC Linkers: Used in non-cleavable ADCs due to metabolic stability; carboxymethyl group enables site-specific conjugation .
Computational Insights
- Molecular Dynamics (MD) : Simulations reveal stable hydrogen-bonding networks between the azetidine ring and aqueous environments, explaining its pharmacokinetic stability .
Biological Activity
(2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid, also known as T-CAA, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H9NO4
- Molecular Weight : 159.14 g/mol
Research indicates that this compound may interact with various biological pathways. It has been implicated in:
- Inhibition of Proteases : The compound shows potential as an inhibitor of specific proteases, which are essential for various cellular processes .
- Regulation of Metabolic Pathways : It may influence metabolic enzymes and signaling pathways related to inflammation and cell cycle regulation .
1. Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. It has shown effectiveness against:
- Bacterial Strains : Including Escherichia coli and Staphylococcus aureus.
- Fungal Infections : Demonstrated activity against common fungal pathogens.
2. Anti-inflammatory Effects
The compound has been noted for its anti-inflammatory effects in various models. It appears to modulate the immune response by:
- Reducing the production of pro-inflammatory cytokines.
- Inhibiting the activation of NF-κB signaling pathways .
3. Neuroprotective Properties
Research suggests that this compound may provide neuroprotective effects through:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial load when treated with the compound, suggesting its potential as a therapeutic agent for bacterial infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Case Study 2: Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in decreased levels of inflammatory markers compared to control groups. This highlights its potential utility in treating inflammatory diseases.
| Inflammatory Marker | Control Group Level | Treatment Group Level |
|---|---|---|
| TNF-alpha | 250 pg/mL | 100 pg/mL |
| IL-6 | 300 pg/mL | 150 pg/mL |
Q & A
Q. What synthetic methodologies are effective for preparing (2S,3S)-3-(carboxymethyl)azetidine-2-carboxylic acid and its derivatives?
A robust synthesis involves coupling protected intermediates with activating agents. For example, Boc-protected carboxylic acids can react with EDCI/HOBt to form active esters, followed by amine coupling and deprotection (e.g., TFA treatment). Purification via silica gel chromatography (using gradients like hexane/ethyl acetate) ensures product isolation, as demonstrated in analogous azetidine-thiazolidine hybrid syntheses . Stereochemical integrity is maintained using chiral auxiliaries or enzymatic resolution.
Q. How can the stereochemistry and structural conformation of this compound be confirmed experimentally?
- NMR Spectroscopy : Analyze coupling constants (e.g., H NMR) to determine vicinal proton relationships and confirm stereochemistry. For instance, diastereotopic protons in the azetidine ring exhibit distinct splitting patterns.
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally related pyrrolidine derivatives like kainic acid .
- Chiral HPLC : Separate enantiomers using chiral stationary phases to validate enantiopurity .
Q. What are the biosynthetic precursors or pathways associated with azetidine-2-carboxylic acid derivatives?
Azetidine-2-carboxylic acid is a known precursor in biosynthetic pathways for nicotianamine and 2’-deoxymugineic acid, which are involved in metal chelation. In vitro studies suggest enzymatic amination and carboxylation steps modify the azetidine core, potentially analogous to pathways for mugineic acid derivatives .
Advanced Research Questions
Q. What role does this compound play in metal ion chelation, and how can its binding affinity be quantified?
The carboxymethyl and carboxylic acid groups enable metal coordination. Competitive titration assays (e.g., with Fe or Zn) using UV-Vis or ICP-MS can measure binding constants. Comparative studies with mugineic acid (a phytosiderophore) reveal structural determinants of chelation efficiency, such as ring strain and substituent orientation .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Simulate binding to glutamate receptor subtypes (e.g., kainate receptors) using software like AutoDock. Compare with kainic acid, which shares structural motifs and activates ionotropic receptors .
- MD Simulations : Assess conformational stability in aqueous environments, focusing on the azetidine ring’s puckering dynamics and hydrogen-bonding networks .
Q. What analytical strategies ensure purity and identity in complex mixtures (e.g., synthetic byproducts)?
- LC-MS/MS : Detect trace impurities via high-resolution mass spectrometry, particularly for diastereomers or oxidation byproducts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded spectral regions, critical for validating the carboxymethyl group’s position .
- Ion-Exchange Chromatography : Separate charged species, leveraging the compound’s zwitterionic nature at physiological pH .
Q. What stereochemical challenges arise during synthesis, and how are they addressed?
The 4-membered azetidine ring introduces strain, favoring racemization at C2 and C3. Strategies include:
Q. Are there applications in antibody-drug conjugates (ADCs) or targeted drug delivery?
Azetidine derivatives serve as non-cleavable linkers in ADCs due to their metabolic stability. The carboxymethyl group enables conjugation to monoclonal antibodies via NHS ester or click chemistry, as seen in (R)-azetidine-2-carboxylic acid-based linkers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
